6-Methoxy-1-pyrenol
Description
Significance of Pyrene (B120774) Chromophores in Photofunctional Materials
The pyrene chromophore is a cornerstone in the field of photofunctional materials due to its distinctive photophysical properties. researchgate.netuky.edu It is renowned for its high fluorescence quantum yield, long fluorescence lifetime, and exceptional chemical stability. researchgate.netmdpi.com One of the most remarkable features of pyrene is its ability to form "excimers" (excited-state dimers). In dilute solutions, pyrene emits a structured blue fluorescence characteristic of the isolated monomer. However, as the concentration increases or when pyrene units are brought into close proximity (around 3-4 Å), they can form an excimer which emits a broad, structureless, and significantly red-shifted light (typically in the 450-500 nm range). rsc.org
This unique concentration-dependent emission makes pyrene an incredibly sensitive probe for studying molecular proximity and environmental polarity. uky.edursc.org This property has been extensively utilized in various applications, including:
Fluorescent Probes: For sensing metal cations, anions, and neutral molecules, as well as for bio-imaging in living cells. rsc.org
Organic Electronics: As a blue-light-emitting component in Organic Light-Emitting Diodes (OLEDs) and as a semiconductor material in Organic Field-Effect Transistors (OFETs) due to its high charge carrier mobility. researchgate.netuky.edu
Supramolecular Chemistry: To investigate the self-assembly and aggregation behavior of complex molecular systems. rsc.org
The ability to modify the pyrene core through chemical substitution allows researchers to fine-tune its absorption and emission characteristics for specific applications. uky.edumdpi.com
Influence of Methoxy (B1213986) Substitution on Aromatic Hydrocarbon Properties
The introduction of a methoxy group (–OCH₃) onto an aromatic hydrocarbon backbone, such as pyrene, exerts a significant influence on the molecule's electronic and physical properties. The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen atom's lone pairs of electrons, which delocalize into the aromatic π-system. This electron donation has several key consequences:
Increased Electron Density: The aromatic ring becomes more electron-rich, which can affect its reactivity and intermolecular interactions. ktu.edu
Modulation of Photophysical Properties: The electron-donating nature of the methoxy group typically leads to a red-shift (bathochromic shift) in the absorption and fluorescence spectra. researchgate.net This is because it raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.
Enhanced Morphological Stability: Methoxy substitution can increase the density of intermolecular hydrogen bonding in the solid state, leading to greater morphological stability in amorphous layers, a desirable trait for materials used in organic electronic devices. ktu.edu
Improved Solubility: The presence of alkoxy groups can improve the solubility of large, rigid PAHs in common organic solvents, which is crucial for solution-based processing of materials. nih.gov
The position of the methoxy group on the aromatic ring is critical, as it can direct the electronic and steric properties of the resulting molecule, influencing everything from crystal packing to charge transport efficiency. researchgate.netnih.gov
Table 1: General Effects of Methoxy Substitution on Aromatic Systems This table is interactive. You can sort the columns by clicking on the headers.
| Property | Effect of Methoxy Group | Underlying Reason | Reference |
|---|---|---|---|
| Electron Density | Increase | Resonance donation from oxygen lone pairs | ktu.edu |
| Absorption/Emission | Red-shift (Bathochromic) | Decreased HOMO-LUMO energy gap | researchgate.net |
| Morphological Stability | Increase | Enhanced potential for intermolecular bonding | ktu.edu |
| Solubility | Increase | Improved interaction with organic solvents | nih.gov |
Research Trajectory of 6-Methoxy-1-pyrenol and Related Pyrene Derivatives
The research trajectory for functionalized pyrenes is focused on achieving precise control over their optoelectronic properties through targeted chemical synthesis. mdpi.com While direct and extensive research on "this compound" is not widely documented in seminal literature, its structure represents a logical and compelling target in the evolution of pyrene chemistry. The hypothetical molecule combines the foundational pyrene chromophore with two distinct and influential functional groups: a hydroxyl group (–OH) at the 1-position and a methoxy group (–OCH₃) at the 6-position.
The development of such multi-functionalized pyrenes follows a clear scientific progression:
Understanding the Core: Initial research established the fundamental photophysical properties of the unsubstituted pyrene molecule. uky.edu
Mono-functionalization: Subsequent work focused on adding single functional groups to the pyrene ring. For example, the synthesis of 1-pyrenol (1-hydroxypyrene) is well-established, often proceeding through a Friedel-Crafts acylation of pyrene, followed by a Baeyer-Villiger oxidation and subsequent saponification. google.com Derivatives substituted at the 1-position are known to have a strong influence on both the S₁ ← S₀ and S₂ ← S₀ electronic transitions. acs.org
Site-Selective Multi-functionalization: The current frontier involves introducing multiple, often different, functional groups at specific positions to create synergistic effects. researchgate.netmdpi.com The synthesis of a molecule like this compound would be a prime example of this advanced approach. The challenge lies in developing synthetic routes that allow for regioselective functionalization at less accessible positions of the pyrene core. mdpi.com
Table 2: Key Photophysical Properties of Unsubstituted Pyrene This table is interactive. You can sort the columns by clicking on the headers.
| Property | Typical Value | Significance | Reference |
|---|---|---|---|
| Monomer Emission | ~370-400 nm (structured) | Characteristic blue fluorescence | nih.gov |
| Excimer Emission | ~450-500 nm (broad) | Indicates molecular proximity | rsc.org |
| Fluorescence Quantum Yield | High (e.g., ~0.26-0.93 for derivatives) | Efficient light emission | acs.orgnih.gov |
| Fluorescence Lifetime | Long (can exceed 100 ns for derivatives) | Allows for sensitive detection of quenching | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxypyren-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c1-19-15-9-5-11-2-6-12-14(18)8-4-10-3-7-13(15)17(11)16(10)12/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDKRJLKWHAGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methoxy 1 Pyrenol and Analogous Structures
Direct O-Methylation Strategies for 1-Pyrenols
Direct O-methylation is a common and straightforward method for the synthesis of methoxy-substituted aromatic compounds from their corresponding phenols. The Williamson ether synthesis is a classic example of this type of transformation.
The conversion of 1-pyrenol to 1-methoxypyrene (B1198098), a key transformation for creating the methoxy (B1213986) moiety found in the target compound, typically proceeds via a nucleophilic substitution (SN2) mechanism. The process is initiated by deprotonating the hydroxyl group of 1-pyrenol with a suitable base to form a more nucleophilic pyrenolate anion. This anion then attacks an electrophilic methyl group from a methylating agent, such as methyl iodide or dimethyl sulfate (B86663).
The reaction mechanism can be summarized in two principal steps:
Deprotonation: A base (B:) removes the acidic proton from the hydroxyl group of 1-pyrenol, creating a pyrenolate anion and the conjugate acid of the base (HB⁺).
Nucleophilic Attack: The negatively charged oxygen of the pyrenolate anion acts as a nucleophile, attacking the methyl group of the methylating agent (e.g., CH₃-I) and displacing the leaving group (e.g., I⁻) to form the 1-methoxypyrene ether.
The efficiency of this reaction is influenced by the strength of the base, the reactivity of the methylating agent, and the reaction solvent. O-methylation can modulate the biological effects and radical scavenging properties of flavonoids by affecting their electron and hydrogen atom donating capabilities. nih.gov
Achieving high yield and, in the case of polyhydroxylated pyrenes, high regioselectivity, requires careful optimization of reaction conditions. Key parameters include the choice of base, solvent, temperature, and methylating agent. For the synthesis of 1-methoxypyrene from 1-bromopyrene, a yield of 95.2% has been reported using a 30% sodium methoxide (B1231860) solution in methanol (B129727) under reflux. chemicalbook.com Enzymatic O-methylation offers a highly regio- and stereospecific alternative to chemical synthesis, avoiding the need for complex protection/deprotection strategies. nih.gov
The following table outlines the typical conditions and their impact on the O-methylation of phenols, which are applicable to 1-pyrenol.
| Reaction Parameter | Options | Effect on Yield and Regioselectivity |
|---|---|---|
| Base | NaH, K₂CO₃, Cs₂CO₃, NaOMe | Stronger bases (e.g., NaH) lead to faster deprotonation and higher reaction rates. Weaker bases (e.g., K₂CO₃) can offer better selectivity in polyol systems. |
| Methylating Agent | Dimethyl sulfate (DMS), Methyl iodide (MeI), Trimethylsilyldiazomethane | DMS and MeI are highly reactive and commonly used for high yields. Softer methylating agents might be used for more sensitive substrates. |
| Solvent | DMF, Acetone, Acetonitrile (B52724), THF | Polar aprotic solvents like DMF and acetonitrile are generally preferred as they effectively solvate the cation of the base without interfering with the nucleophile. |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but can lead to side reactions and reduced selectivity. Optimization is key. |
Advanced Cross-Coupling Approaches for Substituted Pyrenes
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis.
Palladium-catalyzed methods, particularly the Buchwald-Hartwig amination and its etherification variant, provide a powerful route to methoxy-functionalized pyrenes. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an alcohol or alkoxide, catalyzed by a palladium complex. For the synthesis of a compound like 6-methoxy-1-pyrenol, this could involve coupling a di-functionalized pyrene (B120774), such as 1-bromo-6-hydroxypyrene, with a methyl source in the presence of a palladium catalyst. Alternatively, 1-bromo-6-methoxypyrene could be coupled with a hydroxide (B78521) source.
The catalytic cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the pyrenyl halide (Py-X) to form a palladium(II) intermediate.
Metathesis/Ligand Exchange: The alkoxide (⁻OCH₃) replaces the halide on the palladium center.
Reductive Elimination: The desired methoxypyrene (Py-OCH₃) is formed, regenerating the palladium(0) catalyst.
These methods are known for their broad substrate scope and functional group tolerance, making them highly valuable for complex molecule synthesis. wikipedia.org
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligand coordinated to the palladium center. The ligand stabilizes the catalyst and modulates its reactivity, influencing the rates of oxidative addition and reductive elimination. The steric and electronic properties of phosphine (B1218219) ligands are crucial. ethz.chnih.gov
Electron-Donating Ability: Electron-rich ligands can facilitate the oxidative addition step.
Bite Angle: For bidentate phosphine ligands like BINAP and DPEphos, the bite angle influences the geometry at the metal center and can significantly affect catalytic activity and selectivity. wikipedia.orgresearchgate.net
The following table summarizes various ligand types and their general effects on palladium-catalyzed cross-coupling reactions.
| Ligand Class | Examples | Key Characteristics and Effects |
|---|---|---|
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | Simple and widely used. Bulky alkylphosphines are effective for coupling hindered substrates. |
| Bidentate Phosphines | BINAP, DPPF, DPEphos | Chelating ligands that provide high stability to the catalyst. The bite angle is a critical parameter for reactivity. wikipedia.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes, often leading to high catalytic activity. |
| Buchwald-Type Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands specifically designed for high efficiency in cross-coupling reactions. |
Derivatization from Precursor Pyrene Scaffolds
The synthesis of specifically substituted pyrenes like this compound often requires a multi-step approach starting from the parent pyrene or a simpler derivative. This is due to the specific reactivity patterns of the pyrene nucleus. Electrophilic aromatic substitution on unsubstituted pyrene preferentially occurs at the 1, 3, 6, and 8 positions. rsc.org Therefore, achieving a 1,6-disubstitution pattern requires careful strategic planning.
A plausible synthetic route to 1-pyrenol, a precursor to the target molecule, starts from pyrene. google.comgoogle.com The process involves:
Friedel-Crafts Acylation: Pyrene reacts with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form 1-acetylpyrene.
Baeyer-Villiger Oxidation: The resulting ketone is oxidized, for instance with a peroxy acid, to yield 1-acetoxypyrene.
Saponification: Hydrolysis of the ester group with a base (e.g., NaOH) followed by acidification yields 1-pyrenol. google.comgoogle.com
To synthesize this compound, one would need to introduce a methoxy group or a precursor at the 6-position. This is challenging due to the directing effects of the initial substituent. Indirect methods, such as the tetrahydropyrene (THPy) approach, can alter the regioselectivity of electrophilic substitution to favor the 2 and 7 positions. rsc.org To achieve 1,6-disubstitution, a sequence involving protection, directed substitution, and deprotection might be necessary, or the use of advanced C-H activation techniques with specific directing groups. For instance, starting with 4,9-diborylated pyrene allows for conversion to the corresponding pyrene diol, which can then be further functionalized. researchgate.net
Introduction of Methoxy and Hydroxyl Groups at Specific Pyrene Positions
The introduction of methoxy and hydroxyl groups onto a pyrene core at specific positions, such as the 1 and 6 positions, generally requires a carefully planned synthetic strategy. Direct introduction of these groups is often not feasible, and thus, a common approach involves the initial halogenation of the pyrene, followed by nucleophilic substitution or cross-coupling reactions. nih.gov
A prevalent starting point in the synthesis of disubstituted pyrenes is the preparation of dibromo derivatives. nih.gov Bromination of pyrene can yield a mixture of dibrominated isomers, from which the desired 1,6-dibromopyrene (B158639) can be separated. This dibrominated intermediate then serves as a versatile precursor for introducing various functional groups.
For the introduction of a hydroxyl group, one possible route is the conversion of a bromo-substituted pyrene to an acetoxy derivative, followed by hydrolysis. A known method for synthesizing 1-pyrenol involves the Friedel-Crafts acylation of pyrene to form acetylpyrene, followed by a Baeyer-Villiger oxidation to yield acetoxypyrene, which is then saponified to the final product. google.com A similar strategy could be envisioned for a dibrominated pyrene, although regioselectivity would be a key consideration.
The methoxy group can be introduced through several methods. For instance, a hydroxylated pyrene can be methylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully used to introduce nitrogen-containing substituents and could potentially be adapted for the introduction of methoxy groups. nih.govacs.org
An alternative strategy involves the use of reduced pyrene intermediates, such as 4,5,9,10-tetrahydropyrene (B1329359) (THPy). rsc.org The reactivity of the THPy intermediate is shifted to the 2 and 7 positions under electrophilic aromatic substitution conditions. rsc.org While this method is primarily used for 2,7-disubstitution, it highlights the principle of modifying the pyrene core to direct the regioselectivity of subsequent functionalization. rsc.orgresearchgate.net
| Precursor | Reagent/Reaction | Product | Yield | Reference |
| Pyrene | Acetyl chloride, AlCl3 | Acetylpyrene | - | google.com |
| Acetylpyrene | Baeyer-Villiger Oxidation | Acetoxypyrene | 96.2% | google.com |
| Acetoxypyrene | Saponification | 1-Pyrenol | - | google.com |
| 1,6-Dibromopyrene | N3,N6-bis(di-4-anisylamino)-9H-carbazole, [Pd2(dba)3]/P(t-Bu)3/NaOt-Bu | 1,6-disubstituted pyrene | 38% | nih.gov |
This table presents data on synthetic steps that could be analogous to the synthesis of this compound, based on reported methodologies for similar pyrene derivatives.
Strategies for Multi-Substitution Patterns
Achieving multi-substitution patterns on the pyrene core with different functional groups, such as in this compound, requires sophisticated synthetic strategies to control the regiochemistry. The inherent reactivity of the pyrene nucleus often leads to symmetrical substitution patterns, such as 1,3,6,8-tetrasubstitution. nih.govresearchgate.net Therefore, the synthesis of asymmetrically substituted pyrenes is a more complex endeavor. rsc.org
One of the primary strategies for multi-substitution is the sequential functionalization of a di- or poly-halogenated pyrene intermediate. For instance, starting with 1,6-dibromopyrene, one bromine atom could be selectively reacted under specific conditions, leaving the other available for a subsequent, different transformation. This selectivity can sometimes be achieved by controlling stoichiometry or by exploiting subtle differences in the reactivity of the bromine atoms.
Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are powerful tools for introducing a wide variety of substituents onto the pyrene core and are instrumental in creating multi-substituted derivatives. nih.gov For example, a Suzuki-Miyaura coupling could be used to introduce an aryl group at one position, followed by a different coupling reaction to introduce another functional group at a second position.
The synthesis of 1,3,6,8-tetrasubstituted pyrenes with two different types of substituents has been reported, showcasing the feasibility of creating complex substitution patterns. nih.gov These syntheses often involve multi-step procedures with careful purification of intermediates at each stage.
Furthermore, the development of core-expanded pyrene derivatives has demonstrated that subtle changes in substitution can significantly impact the material's properties. rsc.orgscispace.com These studies underscore the importance of precise synthetic control over the substitution pattern to tailor the characteristics of the final compound.
| Reaction Type | Catalyst/Reagents | Application | Reference |
| Suzuki-Miyaura Coupling | [Pd(PPh3)4], Na2CO3, K2CO3, or NaOH | Synthesis of 1,6-diarylpyrenes | nih.gov |
| Buchwald-Hartwig Cross-Coupling | [Pd2(dba)3]/P(t-Bu)3/NaOt-Bu | Synthesis of 1,6-diaminopyrenes | nih.gov |
| Rosenmund-von Braun Reaction | CuCN | Conversion of bromo to cyano groups | nih.gov |
| Sonogashira–Hagihara Polycondensation | - | Synthesis of 1,6-disubstituted pyrene-based polymers | rsc.org |
This table summarizes various coupling reactions that are instrumental in the synthesis of multi-substituted pyrene derivatives.
Advanced Spectroscopic Characterization and Photophysical Analysis
Electronic Absorption and Steady-State Fluorescence Spectroscopy
The electronic absorption and steady-state fluorescence spectra provide fundamental insights into how a molecule interacts with light and the nature of its excited states. For 6-Methoxy-1-pyrenol, these spectroscopic techniques reveal details about its electronic transitions, environmental sensitivity, and structural features.
Solvatochromic Behavior and Solvent Polarity Effects on Optical Spectra
Solvatochromism refers to the change in the absorption and emission spectra of a compound due to the polarity of the solvent. Studies on pyrene (B120774) derivatives, including those with methoxy (B1213986) substituents, indicate that solvent polarity can significantly influence their optical properties. For instance, a general trend observed in pyrene derivatives is a red-shift in emission spectra as solvent polarity increases, suggesting a stabilization of the excited state in more polar environments worktribe.com. While specific data for this compound are not extensively detailed across the provided snippets, related pyrene compounds with electron-donating groups like methoxy often exhibit positive solvatochromism, meaning their absorption and emission bands shift to longer wavelengths with increasing solvent polarity mdpi.comgdut.edu.cn. This behavior is attributed to the stabilization of the more polar excited state by polar solvents. The electron-donating nature of the methoxy group can enhance this effect by increasing the dipole moment of the excited state mdpi.comgdut.edu.cn.
Analysis of Vibronic Structure and Emission Band Broadening
Vibronic structure in fluorescence spectra arises from the coupling between electronic transitions and molecular vibrations. The presence and resolution of these vibronic bands can offer information about the rigidity of the molecule and its interaction with the surrounding environment. In pyrene derivatives, the vibronic structure of the fluorescence spectrum is sensitive to solvent interactions, particularly hydrogen bonding. Solvents that are strong hydrogen bond donors can lead to a reduction or disappearance of vibronic structure, resulting in broader emission bands researchgate.netstanford.edu. For example, studies on pyrenol and its derivatives show that in solvents like ethanol, which are good hydrogen bond donors, the vibronic structure is diminished compared to solvents like dimethylformamide or dimethyl sulfoxide (B87167) researchgate.netstanford.edu. The specific vibronic features and band broadening for this compound would depend on its molecular conformation and the solvent's ability to participate in hydrogen bonding or other specific interactions.
Impact of Methoxy Group on Electronic Transitions and Emission Profiles
The methoxy (-OCH₃) group is an electron-donating substituent. When attached to a conjugated system like pyrene, it can significantly influence the electronic transitions by altering the electron distribution within the molecule. Electron-donating groups generally lead to a red-shift in both absorption and emission spectra compared to the unsubstituted parent compound mdpi.comgdut.edu.cn. This is because the electron-donating group can stabilize the highest occupied molecular orbital (HOMO) and, in some cases, influence the lowest unoccupied molecular orbital (LUMO), thereby decreasing the energy gap between them gdut.edu.cnrsc.org. For pyrene derivatives, the methoxy group can enhance the electron-donating character, potentially leading to more intense fluorescence and shifts in emission wavelengths mdpi.comgdut.edu.cn. For instance, one study noted that a methoxy group can cause a π→π* red shift due to its electron-donating effect mdpi.com.
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy provides information about the dynamics of excited states, including their lifetimes and the pathways involved in their deactivation.
Excited-State Lifetimes and Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) is defined as the ratio of photons emitted to photons absorbed, representing the efficiency of fluorescence horiba.com. The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before emitting a photon or undergoing non-radiative decay horiba.comnist.gov. These parameters are critical for assessing a fluorophore's performance. While specific values for this compound were not directly found in the provided snippets, related pyrene derivatives often exhibit fluorescence quantum yields in the range of 0.25 to 0.51 in solution worktribe.com. The fluorescence lifetime is intrinsically linked to the quantum yield and the radiative rate constant. For example, pyrene itself is known for its strong blue fluorescence with a high quantum yield in solution worktribe.com. The introduction of substituents like the methoxy group can modulate these values, often leading to changes in both lifetime and quantum yield.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Molecular Architecture
Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its favorable balance of accuracy and computational cost. arxiv.org It is particularly effective for determining the electronic structure and equilibrium geometries of medium to large organic molecules.
Ground-State Geometries and Conformational Analysis of 6-Methoxy-1-pyrenol
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule in its electronic ground state. This is achieved through geometry optimization, an iterative process where the total energy of the molecule is minimized with respect to the spatial coordinates of its atoms. For this compound, this would involve calculating key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles.
| Parameter | Description | Expected Outcome from DFT |
| Bond Lengths | Distances between bonded atoms (e.g., C-C in the pyrene (B120774) ring, C-O of the methoxy (B1213986) group). | Precise values in Angstroms (Å) for the optimized geometry. |
| Bond Angles | Angles formed by three consecutive bonded atoms (e.g., C-O-C of the methoxy group). | Values in degrees (°) defining the local geometry. |
| Dihedral Angles | Torsional angles defining the orientation of substituent groups (e.g., C-C-O-H). | Identification of the most stable rotational positions of the -OH and -OCH₃ groups. |
| Conformational Energy | Relative energies of different conformers. | Determination of the global minimum energy structure and relative stabilities of other conformers. |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distribution
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comyoutube.comnih.govwikipedia.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule can be easily excited and is generally more reactive, while a large gap indicates high kinetic stability. researchgate.net For this compound, the electron-donating methoxy and hydroxyl groups are expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted pyrene. rsc.org
DFT calculations provide both the energies of these orbitals and their spatial distribution across the molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrene core and the oxygen atoms of the substituents. The LUMO is also anticipated to be distributed across the π-system of the pyrene ring. researchgate.netresearchgate.net This analysis is vital for predicting the molecule's behavior in electron transfer processes and its potential as a material in organic electronics. rsc.org
| Orbital Property | Description | Significance for this compound | Illustrative Value (Pyrene Derivative) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and electron-donating ability. | -5.77 eV rsc.org |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and electron-accepting ability. | -2.56 eV rsc.org |
| ΔE (HOMO-LUMO Gap) | The energy difference between LUMO and HOMO. | Indicates chemical reactivity and the energy of the lowest electronic transition. | 3.21 eV rsc.org |
| Spatial Distribution | The regions of the molecule where the HOMO and LUMO are located. | Identifies reactive sites and pathways for charge transfer. researchgate.net | HOMO/LUMO localized on the pyrene core. researchgate.netresearchgate.net |
Note: Illustrative values are for a reference pyrene derivative (MCPTR) and serve to exemplify the type of data obtained from FMO analysis. rsc.org
Prediction of Vibrational Spectra (IR, Raman) for Structural Elucidation
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. biointerfaceresearch.comscifiniti.comredalyc.orgnih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated.
This theoretical spectrum is invaluable for interpreting experimental data. For this compound, specific vibrational modes can be assigned to the functional groups present:
O-H Stretch: A characteristic broad band in the IR spectrum for the hydroxyl group.
C-H Stretches: Aromatic C-H stretches from the pyrene ring and aliphatic C-H stretches from the methoxy group.
C=C Stretches: Vibrations associated with the aromatic pyrene core.
C-O Stretches: Vibrations from the ether linkage of the methoxy group and the phenolic C-O bond.
Comparing the calculated spectrum with an experimental one allows for a detailed confirmation of the molecular structure and the identification of specific conformers.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H Stretch | Hydroxyl (-OH) | 3600 - 3200 |
| Aromatic C-H Stretch | Pyrene Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 3000 - 2850 |
| Aromatic C=C Stretch | Pyrene Ring | 1650 - 1450 |
| C-O Stretch | Methoxy/Phenol | 1260 - 1000 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. nih.gov It is widely used to predict UV-visible absorption spectra and understand photophysical processes. scielo.br
Electronic Excitation Energies and Oscillator Strengths
TD-DFT calculates the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital without a change in molecular geometry. nih.gov These energies directly correlate with the absorption maxima (λmax) observed in a UV-Vis spectrum.
Alongside the excitation energy, TD-DFT also calculates the oscillator strength (f) for each transition. arxiv.orguci.edu The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring upon absorption of light. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum, while those with zero or near-zero oscillator strengths are considered "forbidden" and result in very weak or absent peaks. rsc.org For pyrene and its derivatives, the absorption spectra are characterized by intense π-π* transitions. rsc.orgnih.gov TD-DFT can predict the energies and intensities of these characteristic bands, such as the ¹Lₐ and ¹Lₑ states typical of polycyclic aromatic hydrocarbons. rsc.org
| Parameter | Description | Significance for this compound |
| Excitation Energy (eV) | The energy difference between the ground state and an excited state. | Predicts the position of absorption peaks (λmax) in the UV-Vis spectrum. |
| Oscillator Strength (f) | The theoretical probability of an electronic transition. | Predicts the intensity of absorption peaks. High 'f' values indicate strong absorption. units.it |
| Major Orbital Contribution | The primary orbitals involved in the transition (e.g., HOMO→LUMO). | Describes the nature of the electronic excitation (e.g., π→π, n→π). |
Modeling of Intramolecular Charge Transfer (ICT) States
Molecules containing both electron-donating and electron-accepting groups can exhibit a phenomenon known as Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.govrsc.org In this process, electronic excitation leads to a significant redistribution of electron density from the donor part of the molecule to the acceptor part. This compound, with its electron-donating methoxy and hydroxyl groups attached to the π-conjugated pyrene system, has the structural motifs that could support ICT character.
TD-DFT can model ICT states by analyzing the change in electron density and dipole moment between the ground and excited states. nih.govrsc.org An excited state with significant ICT character will show a substantial increase in its dipole moment compared to the ground state. This is often accompanied by a large shift in fluorescence emission to longer wavelengths (a large Stokes shift) in polar solvents. Computational modeling can quantify this charge separation by mapping the electron and hole distributions in the excited state, providing a detailed picture of the charge transfer process. nih.govdntb.gov.ua
Simulating Excited-State Dynamics and Proton Transfer Pathways
The photochemistry of this compound is significantly influenced by excited-state intramolecular proton transfer (ESPT), a phenomenon common to hydroxyarenes. researchgate.net Computational simulations offer a molecular-level view of this ultrafast process, which is often challenging to capture experimentally. chemrxiv.org Theoretical studies on the parent compound, pyrenol, provide crucial insights into the likely ESPT mechanism for its methoxy derivative.
Upon photoexcitation, this compound is promoted from its ground state (S₀) to an excited electronic state (S₁). In this excited state, the acidity of the hydroxyl group increases significantly, facilitating the transfer of a proton. Simulations indicate that for pyrenol, and by extension this compound, the ESPT is not a simple one-step process but likely involves intermediate states. researchgate.net
The process can be conceptualized through the following key stages, elucidated by quantum chemical calculations:
Initial Excitation: The molecule absorbs a photon, transitioning to a locally excited (LE) state, often designated as the ¹Lb state. In this state, the electronic distribution is largely similar to the ground state.
State Inversion and Charge Transfer: Following initial excitation, a transition to a different excited state with significant charge-transfer (CT) character, the ¹La state, can occur. This state is stabilized by electron-withdrawing groups and hydrogen-bonding interactions with solvent molecules. researchgate.net The methoxy group, being an electron-donating group, would also influence the electronic landscape of these excited states. This ¹La state is considered a key intermediate in the ESPT pathway. researchgate.net
Proton Transfer: From this charge-transfer intermediate state, the proton is transferred from the hydroxyl group to a suitable acceptor, which could be a nearby solvent molecule. This transfer is an extremely rapid event, often occurring on the femtosecond timescale. chemrxiv.org
Relaxation: The resulting excited-state anion relaxes, and subsequent de-excitation to the ground state can occur through fluorescence or non-radiative pathways.
Computational models, such as those employing time-dependent density functional theory (TD-DFT), are instrumental in mapping the potential energy surfaces of the ground and excited states. These maps reveal the energy barriers and reaction coordinates for the proton transfer process. For similar molecules, these calculations have shown that the presence of an intramolecular hydrogen bond is crucial for the ESPT to occur efficiently. nih.gov
The table below summarizes the key simulated parameters for the excited-state proton transfer in a pyrenol-like system.
| Parameter | Description | Typical Simulated Value/Observation |
| Excited State | The electronic state from which proton transfer occurs. | Involves a transition from a ¹Lb to a ¹La state with charge-transfer character. researchgate.net |
| Intermediate | A transient species formed during the ESPT process. | Identified as the ¹La acid form. researchgate.net |
| Timescale | The simulated time for the proton transfer event. | Sub-100 fs for many ESIPT processes. |
| Energy Barrier | The activation energy required for the proton transfer in the excited state. | Significantly reduced in the excited state compared to the ground state. |
Molecular Dynamics (MD) Simulations
Excited State Molecular Dynamics (ESMD) simulations are a powerful tool for investigating the real-time evolution of molecular structures and electronic properties following photoexcitation. For this compound, ESMD would be crucial for understanding the intramolecular charge transfer (ICT) dynamics that are intrinsically linked to its photophysical behavior.
Upon excitation, the electron density distribution in this compound is significantly altered. The presence of both an electron-donating hydroxyl (-OH) group and a methoxy (-OCH₃) group on the pyrene core suggests a propensity for charge redistribution in the excited state. ESMD simulations can track the flow of electron density from the donor groups to the pyrene ring, which acts as the electron acceptor.
Key insights from hypothetical ESMD simulations on this compound would include:
Timescale of Charge Transfer: The simulations would reveal how quickly the charge separation occurs after the initial absorption of a photon. This is a critical factor in determining whether charge transfer can compete with other radiative and non-radiative decay processes.
Geometric Reorganization: The change in electronic distribution upon excitation induces forces on the atoms, leading to structural rearrangements. ESMD can capture these geometric changes, such as the twisting of the methoxy group or alterations in the pyrene ring structure, that accommodate the new charge-separated state.
Solvent Effects: By including explicit solvent molecules in the simulation, ESMD can model the role of the surrounding environment in stabilizing the charge-transfer state. Polar solvents are expected to play a significant role in solvating the more polar excited state, which can be visualized and quantified through these simulations.
The following table outlines the expected charge transfer characteristics for this compound based on studies of similar pyrene derivatives.
| Property | Description | Expected Behavior for this compound |
| Charge Donor Groups | The functional groups that donate electron density in the excited state. | Hydroxyl (-OH) and Methoxy (-OCH₃) groups. |
| Charge Acceptor | The part of the molecule that accepts electron density. | The pyrene aromatic system. |
| Nature of Excited State | The character of the lowest excited state. | Likely a state with significant intramolecular charge transfer (ICT) character. |
| Effect of Solvent Polarity | The influence of the solvent on the charge transfer state. | Increased solvent polarity is expected to stabilize the ICT state, leading to a red-shift in fluorescence emission. |
The orientation of the methoxy group relative to the pyrene ring is not static and can significantly impact the photophysical properties of this compound. Molecular dynamics simulations in the ground and excited states can elucidate the conformational landscape and its dynamic nature.
Computational studies on methoxy-substituted pyrene systems have shown that the rotation of the methoxy group around the C-O bond can lead to different stable or quasi-stable conformations (rotamers). worktribe.com These conformers may have distinct electronic properties due to variations in the degree of conjugation between the oxygen lone pair and the pyrene π-system.
The key findings from conformational dynamics studies on related systems indicate:
Multiple Conformations: The methoxy group can adopt various orientations, and even at room temperature, the molecule may exist as a mixture of different conformers. worktribe.com The energy barriers between these conformers are often low enough to allow for interconversion. worktribe.com
Influence on Electronic Properties: The dihedral angle between the methoxy group and the pyrene ring affects the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). worktribe.com This, in turn, influences the absorption and emission wavelengths.
Steric Effects: The presence of the nearby hydroxyl group at the 1-position can sterically hinder the rotation of the methoxy group, potentially favoring certain conformations over others.
The table below summarizes the influence of the methoxy group's conformation on the photophysical properties of a pyrene derivative.
| Conformational Aspect | Influence on Photophysics | Supporting Evidence |
| Rotational Isomers | Different conformers can exhibit slightly different absorption and emission spectra, leading to broadened spectral features. | DFT calculations show that different rotational conformations have varying energy levels. worktribe.com |
| Dihedral Angle | The angle between the C-O-C plane of the methoxy group and the pyrene ring plane affects the extent of π-conjugation. | A more planar conformation generally leads to a smaller HOMO-LUMO gap and red-shifted spectra. worktribe.com |
| Dynamic Interconversion | Rapid switching between conformations can influence the rates of non-radiative decay pathways. | Low calculated energy barriers between conformers suggest that interconversion is possible at ambient temperatures. worktribe.com |
Reactivity and Mechanistic Studies in Solution and Solid State
Fluorescence Quenching Mechanisms
The fluorescence quenching of pyrene (B120774) derivatives is a well-documented phenomenon, influenced by a variety of external agents. However, specific data on 6-Methoxy-1-pyrenol is not available.
General studies on sterically hindered pyrenes indicate that the accessibility of the pyrene core to a quenching agent is a critical factor. The size and shape of both the pyrene derivative and the quencher, as well as the electronic properties such as oxidation and reduction potentials, govern the efficiency of the quenching process. For this compound, the methoxy (B1213986) and hydroxyl groups would be expected to influence the electronic distribution within the pyrene ring system, but without specific experimental data, a detailed analysis of how these substituents affect quenching by various agents is not possible.
Electron transfer from an excited pyrene derivative to a suitable acceptor, or from a donor to an excited pyrene, can lead to fluorescence quenching and the formation of an excited-state complex known as an exciplex. The formation and stability of such exciplexes are highly dependent on the specific electronic properties of the donor and acceptor molecules and the polarity of the solvent. Research on pyrene and its derivatives has shown that the presence of electron-donating or electron-withdrawing groups can significantly modulate these processes. However, specific studies detailing the electron transfer and exciplex formation pathways for this compound have not been found in the reviewed literature.
Molecular oxygen is a well-known quencher of the singlet excited state of many aromatic hydrocarbons, including pyrene. This quenching can occur through energy transfer, leading to the formation of singlet oxygen, or through charge transfer interactions. The efficiency of this process is often diffusion-controlled. While it is highly probable that the singlet excited state of this compound is quenched by oxygen, specific rate constants and mechanistic details for this particular compound are not available.
Excited State Proton Transfer (ESPT) Chemistry
ESPT is a critical photochemical process for hydroxy-substituted aromatic compounds. The acidity of the hydroxyl group can increase dramatically upon electronic excitation, leading to proton transfer to a nearby acceptor, which can be a solvent molecule or a basic substituent within the same molecule.
A direct comparative study of the ESPT reactivity of 1-hydroxypyrene (B14473) and 1-methoxypyrene (B1198098) (and by extension, this compound) is not present in the available scientific literature. Such a study would be crucial for understanding the influence of the methoxy group on the ESPT process. 1-Hydroxypyrene is a well-known photoacid, and its ESPT has been extensively studied. In contrast, 1-methoxypyrene lacks the acidic proton and therefore cannot undergo ESPT in the same manner. A comparative analysis would require dedicated experimental investigation.
For an intramolecular proton transfer to occur in this compound, a suitable proton-accepting site on the pyrene core would be required. The regioselectivity of such a process would be dictated by the electronic distribution in the excited state and the geometric feasibility of the proton transfer. There is no information available in the scientific literature regarding the regioselectivity of intramolecular proton transfer to the pyrene core in this compound.
Intermolecular Interactions and Aggregation Phenomena
The large, planar aromatic surface of the pyrene core in this compound makes it highly susceptible to π-π stacking interactions, particularly at high concentrations or in the solid state. researchgate.net This self-association leads to the formation of molecular aggregates, which can have a profound and often detrimental impact on the compound's luminescent properties. nih.gov In dilute solutions, pyrene derivatives typically exhibit a characteristic, structured monomer emission. researchgate.net However, as molecules aggregate, they can form excimers (excited-state dimers) through the close association of an excited molecule and a ground-state molecule. researchgate.netrsc.org
| State | Dominant Species | Typical Photophysical Properties | Consequence for this compound |
|---|---|---|---|
| Dilute Solution | Monomer | Structured, blue fluorescence with high quantum yield. | Strong monomer emission is expected. |
| Concentrated Solution / Aggregated State | Excimer / Aggregate | Broad, structureless, red-shifted (green) emission. Quenched fluorescence intensity (ACQ). | Appearance of a new emission band at longer wavelengths and a decrease in the intensity of the original blue fluorescence. |
In the solid state, the luminescence of organic molecules is dictated by their molecular packing and intermolecular interactions. For this compound, hydrogen bonding plays a crucial role alongside π-π stacking in determining the crystal structure and, consequently, the solid-state optical properties. The hydroxyl group at the 1-position is a potent hydrogen bond donor, while the oxygen atom of the methoxy group and the electron-rich pyrene ring can act as hydrogen bond acceptors.
Studies on related polycyclic aromatic hydrocarbons demonstrate that hydrogen bonding can significantly influence solid-state luminescence. nih.gov By directing molecular assembly, hydrogen bonds can enforce a specific packing arrangement that either promotes or inhibits luminescence. researchgate.netresearchgate.net For instance, hydrogen bonding can:
Restrict Intramolecular Motion: By locking molecules into a rigid crystal lattice, hydrogen bonds can suppress non-radiative decay pathways (e.g., vibrations and rotations) that quench fluorescence in solution. This restriction of intramolecular motion (RIM) often leads to enhanced emission intensity in the solid state. nih.gov
Control π-π Stacking: Hydrogen bonds can precisely control the distance and orientation between adjacent pyrene rings. researchgate.net They can enforce a packing motif (e.g., J-aggregates or H-aggregates) that minimizes detrimental excimer formation, thereby preventing ACQ and preserving or even enhancing monomer emission. rsc.org In other arrangements, they might facilitate the formation of specific, emissive dimeric states. rsc.org
Research on luminescent quinoline-triazoles and perylene (B46583) derivatives has shown that the directionality of hydrogen bonds can correlate with the growth of bulk crystals and the resulting photophysical properties. nih.govmdpi.com Therefore, the interplay between the hydrogen-bonding capabilities of the hydroxyl and methoxy groups and the π-stacking tendency of the pyrene core is a key determinant of the solid-state luminescence of this compound.
The photophysical properties of this compound can be dramatically altered through the formation of host-guest inclusion complexes. In aqueous environments, the hydrophobic pyrene moiety is poorly soluble and tends to aggregate, leading to fluorescence quenching. researchgate.net However, by introducing macrocyclic host molecules such as cyclodextrins or cucurbiturils, this aggregation can be prevented. usc.galirb.hr
These hosts possess a hydrophobic inner cavity and a hydrophilic exterior. usc.gal The hydrophobic pyrene core of this compound can be encapsulated within the host's cavity, effectively isolating it from the bulk aqueous solvent and from other guest molecules. usc.gal This encapsulation has several important photophysical consequences:
Inhibition of Aggregation: By physically separating the guest molecules, the host prevents π-π stacking and the formation of non-emissive or weakly emissive excimers. mdpi.com
Enhancement of Monomer Fluorescence: Shielded within the nonpolar, confined environment of the host cavity, the monomeric this compound is protected from quenchers in the solvent. This leads to a significant increase in the fluorescence quantum yield and a sharpening of the emission spectrum, characteristic of the isolated monomer. mdpi.com
Solubility and Stability: Complexation increases the aqueous solubility of the pyrene derivative and can protect it from photochemical degradation. irb.hrmdpi.com
The strength of the interaction, quantified by the binding constant (K), depends on the size and shape complementarity between the guest (this compound) and the host cavity. Studies on similar aromatic guests with hosts like β-cyclodextrin and cucurbit rsc.orguril have shown a range of binding affinities.
| Host Molecule | Typical Guest | Reported Binding Constant (K) [M⁻¹] | Expected Photophysical Consequence for this compound |
|---|---|---|---|
| (2-hydroxypropyl)-γ-cyclodextrin | Donor-Acceptor Stenhouse Adducts | ~40 - 60 | Moderate fluorescence enhancement, prevention of aggregation. |
| Cucurbit rsc.orguril | Donor-Acceptor Stenhouse Adducts | ~27,000 | Strong fluorescence enhancement due to stable complex formation. |
| β-cyclodextrin | Pyronines | - | Formation of 1:1 complexes, stabilization of the guest molecule. usc.gal |
Data for related guest molecules illustrates the potential range of interactions. mdpi.com
Structure Property Relationships and Rational Design Principles
Systematic Investigation of Substituent Effects on Pyrene (B120774) Optoelectronic Properties
The electronic and steric effects introduced by substituents are critical in dictating the optoelectronic behavior of pyrene derivatives. The methoxy (B1213986) group (-OCH₃), being an electron-donating substituent, plays a significant role in modulating the electronic structure and molecular conformation of the pyrene core.
Table 1: Comparison of HOMO-LUMO Gap for Methoxy- vs. Methyl-Substituted Pyrene Derivatives
| Compound | Substituent | λabs-onset (nm) | HOMO-LUMO Gap (eV) |
| Compound 1 | Methyl | 402 | 3.08 |
| Compound 2 | Methoxy | 429 | 2.82 |
*Data adapted from scielo.brscielo.br.
Substituents on the pyrene core can also introduce steric hindrance, influencing the molecule's conformation and its propensity for aggregation, which is crucial for excimer formation. While direct studies on 6-Methoxy-1-pyrenol's steric effects on excimer formation are not explicitly detailed in the provided search snippets, general principles apply. Bulky substituents can inhibit close π-π stacking, a prerequisite for efficient excimer formation researchgate.networktribe.com. The orientation of substituents, including methoxy groups, can affect molecular packing and conformer populations amazonaws.comchemrxiv.org. In twisted intramolecular charge transfer (TICT) systems, steric hindrance plays a role in promoting non-planar conformations, which can suppress excimer formation rsc.orgresearchgate.net. Pyrene derivatives are known to form excimers through π-π stacking interactions in aggregated states researchgate.netroyalsocietypublishing.orgchinesechemsoc.org. The presence of a methoxy group, while primarily electronic, can also contribute to steric factors that influence how pyrene units approach each other in solid-state or concentrated solutions, thereby modulating excimer emission researchgate.networktribe.com.
Engineering of Tunable Emission and Absorption Characteristics
The electronic and structural modifications induced by substituents like the methoxy group are key strategies for tailoring the photophysical properties of pyrene derivatives, enabling their application in various optoelectronic devices.
Intramolecular Charge Transfer (ICT) is a fundamental photophysical process that significantly influences the luminescence properties of organic molecules researchgate.netscispace.com. Pyrene derivatives can be designed with donor-acceptor moieties to promote ICT researchgate.netchemrxiv.orgnih.govchemrxiv.org. The methoxy group, acting as an electron donor, can facilitate ICT, particularly when paired with electron-withdrawing groups on the pyrene scaffold. This process leads to a redistribution of electron density in the excited state, often resulting in solvent-dependent fluorescence and altered emission wavelengths researchgate.netscispace.comnih.gov. The extent of ICT can be modulated by the strength of the donor and acceptor groups and the conjugation pathway, allowing for the fine-tuning of emission color and efficiency researchgate.netchemrxiv.orgnih.govchemrxiv.org.
Rational Design of Pyrene-Based Platforms for Specific Research Applications
The understanding of structure-property relationships empowers the rational design of pyrene-based materials for targeted applications. Pyrene derivatives are employed in diverse fields, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), fluorescent probes, and photocatalysis rsc.orgrsc.orgaip.orgresearchgate.netresearchgate.net. The ability to tune absorption and emission wavelengths, quantum yields, and charge transfer characteristics through substituent modification is central to this design process.
For instance, the methoxy group's electron-donating nature can be strategically exploited to tune the HOMO-LUMO gap and influence ICT, making pyrene derivatives suitable for emissive layers in OLEDs or as components in solar cells rsc.orggdut.edu.cnacs.orgresearchgate.net. Furthermore, pyrene's inherent fluorescence and its ability to participate in Förster Resonance Energy Transfer (FRET) or form excimers are leveraged in designing sensors and probes aip.orgchinesechemsoc.orgkaust.edu.sauwaterloo.ca. The rational design of this compound would involve considering how its specific electronic and steric properties, modulated by the methoxy group, can be integrated into larger molecular architectures or supramolecular systems to achieve desired functionalities, such as enhanced luminescence, specific sensing capabilities, or improved charge transport in organic electronic devices rsc.orgaip.orgchemrxiv.orgresearchgate.netkaust.edu.sanih.gov.
Advanced Research Applications in Materials Science and Analytical Chemistry
Fluorescent Probes and Chemical Sensors
The photophysical characteristics of pyrene (B120774) derivatives, particularly their sensitivity to the surrounding environment, make them excellent candidates for fluorescent probes and chemical sensors.
Pyrene and its derivatives are well-known for their fluorescence sensitivity to solvent polarity and microenvironment. This sensitivity arises from changes in their emission spectra, often observed as shifts in vibronic bands or the ratio of monomer to excimer emission. These spectral changes can be quantitatively correlated with the dielectric constant or polarity of the surrounding medium.
Solvent Polarity Sensing: Studies have demonstrated that the ratio of fluorescence emission intensities, such as I1/I3 (corresponding to the 0-0 and 0-2 vibronic transitions of pyrene), changes significantly with solvent polarity. For instance, a pyrene derivative of cholesterol, ECPS, exhibited a dramatic change in its excimer to monomer emission ratio, shifting from 50 in water to 0 in n-hexane. This range is considerably wider than that observed for pyrene itself, suggesting a superior discriminating ability for polarity sensing acs.org. Similarly, the pyrene derivative 1-pyrenemethoxyethanol (PyMeEGOH) displayed spectral features that varied substantially with solvent polarity, proving to be a more effective probe than 1-pyrenebutanol (B1224789) (PyButOH) scispace.com. The general sensitivity of pyrene fluorescence to solvent polarity is well-established, with observable changes in emission peaks depending on the medium researchgate.net.
Detection Limits: The compound ECPS demonstrated a remarkable detection limit of 7 ppm for water in acetonitrile (B52724), showcasing its utility in quantifying trace amounts of water in organic solvents acs.org.
Microenvironment Probing: Beyond bulk solvent polarity, pyrene derivatives can also probe the microenvironment within more complex structures, such as polymer matrices or biological systems scispace.comrsc.orgresearchgate.net. The introduction of various substituents can fine-tune these sensing capabilities, influencing charge transfer characteristics and spectral responses in different media researchgate.net.
Information specifically detailing the application of pyrene derivatives in "proton diffusion studies within structured media" was not found in the reviewed literature. While pyrene derivatives are extensively studied for their interactions with DNA nih.gov and their spectral behavior in various media acs.orgscispace.comrsc.orgresearchgate.net, the role of these compounds in tracking proton diffusion within structured environments, such as biological membranes or porous materials, remains an area not explicitly covered by the retrieved search results.
Organic Electronic and Optoelectronic Materials
The inherent electronic properties of pyrene derivatives, including their high charge carrier mobility and strong fluorescence, make them valuable components in organic electronic and optoelectronic devices.
Pyrene derivatives are widely explored for their use in OLEDs, serving as emissive materials, hole-transporting layers (HTLs), or building blocks for more complex organic semiconductors. Their thermal stability, photochemical reliability, and ease of functionalization contribute to their suitability for these applications.
OLED Emitters and HTLs: Pyrene's conjugated system provides excellent fluorescence properties, making its derivatives attractive for blue emitters chinesechemsoc.orgmdpi.com. Modifications to the pyrene core, such as the incorporation of pyridine (B92270) units with methoxy (B1213986) (-OMe) substituents, have led to hole-transporting materials that exhibit good device performance in OLEDs acs.org. Pyrene-based benzimidazole (B57391) compounds have also been developed as efficient, pure blue emitters mdpi.com.
Performance Metrics: A pyrene[4,5-d]imidazole derivative (PyPI-Py) achieved a maximum brightness of 75,687 cd m⁻², a maximum current efficiency (CE) of 13.38 cd A⁻¹, and a maximum external quantum efficiency (ηext) of 8.52% in a nondoped blue OLED chinesechemsoc.org. Another pyrene-based compound demonstrated an external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd m⁻² mdpi.com. Pyrene-pyridine derivatives, such as Py-Br, have shown maximum luminance of 17,300 cd/m² and a maximum current efficiency of 22.4 cd/A acs.org.
Organic Semiconductors: Pyrene derivatives are also investigated as organic semiconductors. Theoretical studies predict high charge carrier mobilities, with hole mobility reaching up to 2.95 cm² V⁻¹ s⁻¹ for a 2,7-diphenyl-substituted derivative and electron mobility up to 6.24 cm² V⁻¹ s⁻¹ for 4,5-dithienypyrene, underscoring their potential for high-performance electronic devices researchgate.net.
The tunable electronic properties of pyrene derivatives allow them to function as electron donors or acceptors in organic photovoltaic devices, contributing to the development of efficient solar cells.
Electron Acceptors and Donors: Pyrene moieties can be incorporated into conjugated polymers to act as electron donor segments in OPVs mdpi.com. Fullerene derivatives substituted with pyrene (PyC61BM) have been synthesized and tested as electron acceptors in polymer-based solar cells acs.org.
Performance Data: In P3HT:PyC61BM blend films, an electron mobility of 2.13 × 10⁻⁴ cm² V⁻¹ s⁻¹ was recorded acs.org. The power conversion efficiency (PCE) for OPV devices fabricated using PyC61BM was reported as 1.95%, while the benchmark PC61BM achieved 3.80% acs.org. Preliminary studies on pyrene-based donor-acceptor conjugated polymers indicated power conversion efficiencies ranging from 0.33% to 2.06% whiterose.ac.uk.
Advanced Materials for Nonlinear Optics
Pyrene derivatives are recognized for their significant nonlinear optical (NLO) properties, making them suitable for applications in optical limiting, optical switching, and other photonic devices.
NLO Properties: The large π-conjugated systems and intramolecular charge transfer characteristics of pyrene derivatives contribute to their strong third-order nonlinear optical effects mdpi.comresearchgate.netoptica.orgspiedigitallibrary.orgresearchgate.netresearchgate.net. Techniques like the Z-scan method are employed to characterize these properties, including reverse saturable absorption (RSA) and optical limiting (OL) behavior mdpi.comspiedigitallibrary.orgresearchgate.netresearchgate.net.
Optical Limiting: Pyrene derivatives have demonstrated effectiveness as optical limiting materials. For instance, a pyrene derivative (PD) incorporating an azobenzene (B91143) conjugate exhibited a low optical limiting threshold of 0.01 J/cm² optica.org. Click-modified pyrene derivatives have shown transitions between saturable and reverse saturable absorption, indicating their potential for optical limiting applications mdpi.comresearchgate.net. Composites of pyrene derivatives with polymers, such as polyurethane, also displayed good optical limiting capabilities researchgate.net.
Chiral Luminescent Materials with Circularly Polarized Emission
Research into chiral luminescent materials capable of emitting circularly polarized light (CPL) is a rapidly growing field, with pyrene derivatives showing significant promise. While direct mentions of 6-Methoxy-1-pyrenol in the context of CPL are limited in the provided search results, the broader pyrene family is extensively studied for this application. Pyrene-based molecules are recognized for their strong fluorescence and their ability to form excimers, which can be crucial for generating CPL researchgate.net.
The development of CPL-active materials requires molecules that possess both chirality and luminescence. Studies have shown that pyrene derivatives with chiral side chains, chiral oligomers with multiple pyrene rings, or pyrenes encapsulated within chiral structures can exhibit intense CPL researchgate.net. The dissymmetry factor for luminescence (glum), which quantifies the degree of circular polarization, is a key parameter. For instance, pyrene-tiaraed pillar gdut.edu.cnarenes have demonstrated boosted dissymmetry factors (glum) up to 0.015 through mechanically locking approaches, indicating the potential for enhancing CPL performance by controlling molecular conformation and assembly researchgate.net.
The synthesis of chiral pyrene derivatives often involves incorporating chiral moieties or utilizing chiral frameworks. For example, pyrene-bridged helicates formed from chiral ligands and zinc ions have shown high performance in terms of circular dichroism (|gCD| = 0.006) and CPL (|gCPL| = 0.01) rsc.org. These studies highlight that the precise design of molecular structure and supramolecular organization is critical for achieving desired CPL properties oaepublish.com. While this compound itself might not be a direct CPL emitter, its structural features could potentially be leveraged as a building block for synthesizing more complex chiral pyrene-based luminescent materials. Further research would be needed to explore its specific contribution to CPL properties when incorporated into chiral architectures.
Bioimaging Agents with Two-Photon Excitation Capabilities
Two-photon excitation (TPE) microscopy is a powerful technique for bioimaging, offering advantages such as deeper tissue penetration, reduced photobleaching, and inherent three-dimensional resolution rp-photonics.comthermofisher.com. This technique relies on fluorophores that can efficiently absorb two lower-energy photons simultaneously to reach an excited state. Pyrene derivatives, including those with methoxy substituents, are being investigated for their potential as two-photon active fluorescent dyes.
Research has shown that pyrene-based molecules can exhibit significant two-photon absorption (TPA) properties. For example, novel pyreno[2,1-b]furan molecules, which are pyrene derivatives, have demonstrated strong two-photon absorption (TPA) properties with TPA cross-section (δ) values up to 533 GM (Göppert-Mayer units) gdut.edu.cnresearchgate.net. These compounds emit intense green fluorescence (505–516 nm) in solution and red-shifted emission (625–640 nm) in the solid state, making them potentially useful for bioimaging applications gdut.edu.cn.
The efficiency of two-photon excitation is quantified by the TPA cross-section (σ), measured in Göppert-Mayer (GM) units thermofisher.comresearchgate.net. Dyes that are efficiently excited and fluoresce within the "tissue optical window" (650–1100 nm) are particularly valuable for TPFM researchgate.net. While specific TPA data for this compound is not detailed in the provided search results, the general trend for pyrene derivatives suggests their suitability for TPE applications. For instance, a pyrene-based dye (PY) showed a maximum TPA cross-section of 1100 GM at 950 nm, indicating compatibility with common TPE laser sources researchgate.net. The ability of pyrene derivatives to be excited by infrared light, which penetrates biological tissues more effectively, makes them attractive candidates for advanced bioimaging rp-photonics.comthermofisher.com. Further investigation into the specific TPA cross-section and fluorescence properties of this compound would be necessary to fully assess its utility in this area.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Methoxy-1-pyrenol, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves methoxylation of pyrenol derivatives under controlled conditions. Key steps include:
- Friedel-Crafts alkylation to introduce the methoxy group at the 1-position of pyrene derivatives.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
- Yield optimization by adjusting reaction temperature (60–80°C) and catalyst loading (e.g., AlCl₃ or FeCl₃) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm methoxy group placement and aromatic proton environments (e.g., δ ~3.8 ppm for OCH₃).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 244.0735).
- IR Spectroscopy : Detect O–H stretching (~3200 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Conduct solubility tests using UV-Vis spectroscopy at λ_max ~350 nm .
- Stability : Degrades under prolonged UV exposure. Store in amber vials at –20°C with desiccant to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 or HeLa) and incubation times across studies.
- Dose-response validation : Compare EC₅₀ values across multiple assays (e.g., MTT vs. ATP luminescence).
- Control experiments : Include known inhibitors (e.g., cycloheximide for protein synthesis assays) to validate assay conditions .
Q. What computational approaches are effective for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP1A1). Validate with experimental IC₅₀ values.
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps).
- MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (e.g., TIP3P water model) for ≥100 ns .
Q. How can experimental parameters be optimized for studying this compound’s photophysical properties?
- Methodological Answer :
- Solvent selection : Use degassed acetonitrile to minimize quenching for fluorescence studies (λ_em ~450 nm).
- Concentration gradients : Test 1–100 µM ranges to avoid aggregation-induced emission (AIE) artifacts.
- Temperature control : Perform time-resolved spectroscopy at 25°C and 37°C to assess thermal stability .
Q. What strategies address inconsistencies in chromatographic retention times during purity analysis?
- Methodological Answer :
- Column calibration : Use certified reference standards (e.g., NIST-traceable pyrene derivatives).
- Mobile phase buffering : Add 0.1% formic acid to improve peak symmetry in reversed-phase HPLC.
- Inter-lab validation : Share samples with collaborators to cross-validate retention data .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?
- Methodological Answer :
- Redox profiling : Measure ROS generation (e.g., DCFH-DA assay) alongside antioxidant capacity (e.g., ORAC assay) in the same model system.
- Context-dependent factors : Assess effects under varying oxygen tensions (e.g., normoxia vs. hypoxia).
- Metabolite screening : Identify oxidation byproducts (e.g., quinones) via LC-MS/MS to clarify mechanisms .
Reproducibility and Best Practices
Q. What documentation standards ensure reproducibility in this compound studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
